molecular formula C14H26N2O4 B1372442 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate CAS No. 1016258-69-7

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1372442
CAS No.: 1016258-69-7
M. Wt: 286.37 g/mol
InChI Key: UHHUEAGCENEXAJ-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 1016258-69-7 . It has a molecular weight of 286.37 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a colorless to pale-yellow solid or liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.37 . It is a colorless to pale-yellow solid or liquid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is a key intermediate in synthesizing biologically active compounds, as demonstrated in various studies. For example, Kong et al. (2016) synthesized a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, through a multi-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming its structure through MS and 1HNMR spectrum analyses (Kong et al., 2016). Similarly, Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, using piperidin-4-ylmethanol through acylation, sulfonation, and substitution (Wang et al., 2015).

Application in Drug Synthesis

  • This compound and its derivatives are important in the synthesis of various pharmacological agents. Jona et al. (2009) developed an efficient and practical asymmetric synthesis of a closely related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for nociceptin antagonists (Jona et al., 2009). Furthermore, Passarella et al. (2005) used 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, a compound with structural similarities, for the short enantioselective synthesis of various biologically active alkaloids (Passarella et al., 2005).

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHUEAGCENEXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676679
Record name 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016258-69-7
Record name 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Platinum(IV) oxide (0.724 g, 3.19 mmol) and 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (Intermediate 7) (9 g, 31.9 mmol) in acetic acid (100 ml) were stirred under an atmosphere of hydrogen at 5 bar and 25° C. for 1 day. The crude product was filtered through celite and the filtrate purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate (7.59 g, 83%) as a colourless oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.724 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 3
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 4
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 5
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 6
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

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